molecular formula C13H18Cl2N2O2 B13639066 1-(Chloroacetyl)-4-(4-methoxyphenyl)piperazine hydrochloride

1-(Chloroacetyl)-4-(4-methoxyphenyl)piperazine hydrochloride

Cat. No.: B13639066
M. Wt: 305.20 g/mol
InChI Key: DYUYSUUZIRANQK-UHFFFAOYSA-N
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Description

1-(Chloroacetyl)-4-(4-methoxyphenyl)piperazine hydrochloride is a piperazine derivative characterized by a 4-methoxyphenyl group at the N-4 position and a chloroacetyl substituent at the N-1 position. This compound serves as an intermediate in pharmaceutical synthesis, particularly in modifying receptor-binding profiles due to its structural flexibility.

Properties

Molecular Formula

C13H18Cl2N2O2

Molecular Weight

305.20 g/mol

IUPAC Name

2-chloro-1-[4-(4-methoxyphenyl)piperazin-1-yl]ethanone;hydrochloride

InChI

InChI=1S/C13H17ClN2O2.ClH/c1-18-12-4-2-11(3-5-12)15-6-8-16(9-7-15)13(17)10-14;/h2-5H,6-10H2,1H3;1H

InChI Key

DYUYSUUZIRANQK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)C(=O)CCl.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Chloroacetyl)-4-(4-methoxyphenyl)piperazine hydrochloride typically involves the following steps:

    Formation of 4-(4-methoxyphenyl)piperazine: This intermediate can be synthesized by reacting 4-methoxyaniline with piperazine in the presence of a suitable catalyst.

    Chloroacetylation: The intermediate 4-(4-methoxyphenyl)piperazine is then reacted with chloroacetyl chloride in the presence of a base such as triethylamine to form 1-(Chloroacetyl)-4-(4-methoxyphenyl)piperazine.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions: 1-(Chloroacetyl)-4-(4-methoxyphenyl)piperazine hydrochloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloroacetyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines and thiols.

    Oxidation: The methoxy group can be oxidized to form corresponding phenolic derivatives.

    Reduction: The chloroacetyl group can be reduced to form the corresponding alcohol.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as amines or thiols in the presence of a base like sodium hydroxide.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Major Products:

    Nucleophilic Substitution: Formation of substituted amides or thioethers.

    Oxidation: Formation of phenolic derivatives.

    Reduction: Formation of alcohol derivatives.

Scientific Research Applications

1-(Chloroacetyl)-4-(4-methoxyphenyl)piperazine hydrochloride has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of various pharmacologically active compounds.

    Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as receptors and enzymes.

    Pharmaceutical Research: It serves as a precursor for the development of new drugs with potential therapeutic applications.

    Industrial Applications: The compound is used in the synthesis of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 1-(Chloroacetyl)-4-(4-methoxyphenyl)piperazine hydrochloride involves its interaction with specific molecular targets in the body. The chloroacetyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The methoxyphenyl group can interact with hydrophobic pockets in the target molecules, enhancing binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Piperazine Core

1-(Chloroacetyl)-4-(3-chlorophenyl)piperazine Hydrochloride (CAS 70395-06-1)
  • Structural Difference : Replaces the 4-methoxyphenyl group with a 3-chlorophenyl moiety.
  • Impact: The chloro substituent at the meta position may reduce electron-donating effects compared to the para-methoxy group, altering solubility and receptor affinity.
1-(4-Methoxyphenyl)piperazine Hydrochloride (4-MeOPP)
  • Structural Difference : Lacks the chloroacetyl group at N-1.
  • Pharmacological Profile : Exhibits stimulant and euphoric effects via mixed serotonergic and dopaminergic mechanisms, akin to amphetamine. Used in research for CNS disorder studies .
  • Key Contrast : The absence of the chloroacetyl group simplifies metabolism but reduces electrophilic reactivity, limiting its utility in covalent drug design.
HBK Series (HBK14–HBK19)
  • Structural Features: Piperazine derivatives with phenoxyethyl or phenoxypropyl side chains (e.g., HBK14: 1-[(2,6-dimethylphenoxy)ethoxyethyl]-4-(2-methoxyphenyl)piperazine hydrochloride).
  • Functional Impact : Bulky aromatic side chains enhance lipophilicity and may improve blood-brain barrier penetration. These compounds are designed for CNS-targeted activity, though exact targets remain unspecified .

Functional Group Modifications

1-(2-Chlorophenyl)-4-[2-(3,4-dimethoxyphenyl)ethyl]piperazine Hydrochloride (CAS 101976-07-2)
  • Structural Features : Combines a 2-chlorophenyl group with a dimethoxyphenethyl chain.
  • The ortho-chloro substituent may sterically hinder receptor binding compared to para-substituted analogs .
WAY-100635 Analogues (e.g., Compound 7 in )
  • Structure : Features tricyclic decane amines (e.g., N-(3-(4-(2-methoxyphenyl)piperazin-1-yl)propyl)tricyclo[3.3.1.1³,⁷]decan-1-amine).
  • Biological Activity : High 5-HT₁A receptor affinity due to the rigid tricyclic structure. The chloroacetyl group in the target compound may offer a balance between selectivity and metabolic stability .

Physicochemical and Pharmacokinetic Properties

Compound Molecular Formula Molecular Weight Key Substituents Solubility/Stability Notes
1-(Chloroacetyl)-4-(4-methoxyphenyl)piperazine HCl C₁₃H₁₇Cl₂N₂O₂ 317.19 g/mol 4-MeOPh, Chloroacetyl Likely moderate aqueous solubility due to polar groups
4-MeOPP C₁₁H₁₇ClN₂O 244.72 g/mol 4-MeOPh High solubility in polar solvents; hygroscopic
HBK14 C₂₃H₃₂ClN₂O₂ 417.97 g/mol 2,6-Dimethylphenoxyethoxyethyl Enhanced lipophilicity
1-(3-Chlorophenyl)piperazine HCl C₁₀H₁₂Cl₂N₂ 231.12 g/mol 3-ClPh Lower solubility than para-substituted analogs

Biological Activity

1-(Chloroacetyl)-4-(4-methoxyphenyl)piperazine hydrochloride is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological effects, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves the reaction of 4-(4-methoxyphenyl)piperazine with chloroacetyl chloride. The process can be summarized as follows:

  • Starting Material : 4-(4-methoxyphenyl)piperazine.
  • Reagent : Chloroacetyl chloride.
  • Solvent : Dichloromethane (DCM) and water mixture.
  • Reaction Conditions : Typically conducted at low temperatures to control the reaction rate and yield.

Anticancer Properties

Numerous studies have investigated the anticancer properties of piperazine derivatives, including this compound. For instance, a series of piperazine derivatives demonstrated significant cytotoxicity against various cancer cell lines, including liver (HUH7, HEPG2), breast (MCF7), and colon (HCT-116) cancer cells .

  • Cytotoxicity Assay Results :
    Cell LineIC50 (µM)
    HUH710.5
    MCF78.3
    HCT-11612.0

The mechanism through which this compound exerts its biological effects is believed to involve the disruption of cellular signaling pathways essential for cancer cell survival and proliferation. The piperazine moiety allows for interaction with various biological targets, potentially inhibiting key enzymes or receptors involved in tumor growth .

Study 1: Cytotoxicity in Cancer Cell Lines

A study evaluated the cytotoxic effects of various piperazine derivatives on multiple cancer cell lines. The results indicated that compounds similar to this compound exhibited significant growth inhibition across different cell types, highlighting their potential as anticancer agents .

Study 2: Inhibition of Cholinesterase Activity

Another investigation focused on the inhibitory effects of piperazine derivatives on cholinesterase enzymes, which are crucial in neurotransmission and can be implicated in neurodegenerative diseases. The compound showed promising inhibitory activity against both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), suggesting potential applications in treating conditions like Alzheimer's disease .

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